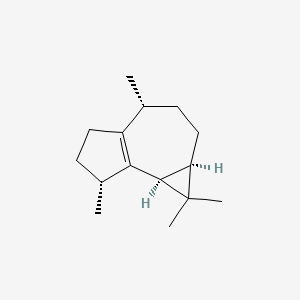

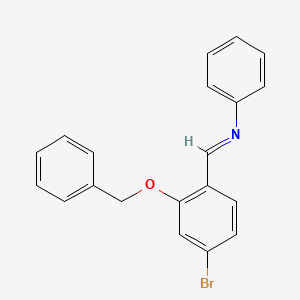

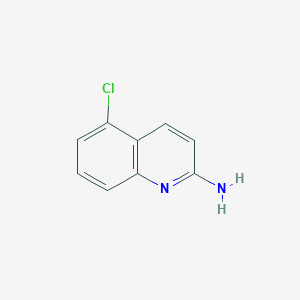

![molecular formula C30H25NP2 B1602218 2-[Bis(difenilfosfanil)metil]piridina CAS No. 60398-55-2](/img/structure/B1602218.png)

2-[Bis(difenilfosfanil)metil]piridina

Descripción general

Descripción

2-[Bis(diphenylphosphino)methyl]pyridine is a useful research compound. Its molecular formula is C30H25NP2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[Bis(diphenylphosphino)methyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Bis(diphenylphosphino)methyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Complejos de haluro de cobre (I) luminiscentes Síntesis

Este compuesto sirve como un ligando quelante en la síntesis de complejos de haluro de cobre (I) luminiscentes .

Catálisis en síntesis orgánica

Se utiliza en la síntesis de catalizadores de cobre-1,2-bis(difenilfosfino)benceno para la β-boración de amidas α, β-insaturadas .

Actividad antioxidante y unión al ADN

Los complejos sintetizados con este ligando exhiben actividad antioxidante y afinidad de unión al ADN, lo que sugiere aplicaciones potenciales en bioquímica y farmacología .

Reacciones de acoplamiento cruzado catalizadas por metales

Puede estar involucrado en reacciones de acoplamiento cruzado catalizadas por paladio, que son significativas en el campo de la química orgánica .

Mecanismo De Acción

Target of Action

Phosphine ligands like this compound are known to bind to transition metals, forming stable complexes .

Mode of Action

2-[Bis(diphenylphosphanyl)methyl]pyridine, as a phosphine ligand, can form coordination complexes with transition metals . The phosphorus atoms in the compound provide electron pairs for bonding with the metal atom, resulting in a stable complex .

Biochemical Pathways

The formed complexes can be involved in various catalytic reactions, impacting multiple biochemical pathways .

Result of Action

The compound’s ability to form stable complexes with transition metals can influence various catalytic reactions at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[Bis(diphenylphosphanyl)methyl]pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s interaction with its targets and its efficacy can also be influenced by factors such as pH, temperature, and the presence of other molecules .

Análisis Bioquímico

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-[Bis(diphenylphosphanyl)methyl]pyridine vary with different dosages in animal models .

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins and affect its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOQTXVSGUZHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572390 | |

| Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-55-2 | |

| Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

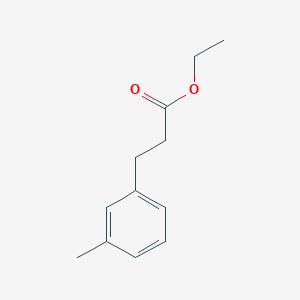

![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)